4-(3-Bromophenyl)-2-methylpyrimidine is a chemical compound belonging to the pyrimidine family, characterized by its aromatic bromophenyl group and a methyl substituent. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development.
This compound can be classified under heterocyclic compounds, specifically pyrimidines, which are six-membered rings containing two nitrogen atoms. The presence of the bromophenyl group enhances its reactivity and potential biological activity. The synthesis of this compound has been explored in various studies, highlighting its relevance in pharmaceutical applications.
Several synthetic routes have been reported for the preparation of 4-(3-Bromophenyl)-2-methylpyrimidine. One notable method involves microwave-assisted synthesis, which utilizes eco-friendly catalysts such as NiTiO3 nanoparticles supported on montmorillonite K30. This method promotes efficient reactions while minimizing environmental impact .
Another approach includes the fusion of 2-amino-4,6-dichloropyrimidine with various amines in solvent-free conditions, yielding high yields of 2-aminopyrimidine derivatives . The general synthetic route can be summarized as follows:
The molecular formula for 4-(3-Bromophenyl)-2-methylpyrimidine is . The structure features a pyrimidine ring substituted at the 4-position with a 3-bromophenyl group and at the 2-position with a methyl group. The presence of bromine increases the compound's lipophilicity and may influence its biological interactions.
4-(3-Bromophenyl)-2-methylpyrimidine can undergo various chemical reactions typical for pyrimidines:
The reaction conditions often involve mild temperatures and can be carried out in various solvents depending on the desired outcome.
The mechanism of action for compounds like 4-(3-Bromophenyl)-2-methylpyrimidine often involves interactions with biological targets such as enzymes or receptors. For instance, some derivatives have shown inhibitory activity against β-glucuronidase, suggesting potential applications in treating diseases related to this enzyme .
The specific mechanism may involve:
Relevant analytical techniques such as NMR spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) are typically employed to confirm the identity and purity of synthesized compounds.
4-(3-Bromophenyl)-2-methylpyrimidine has potential applications in:
4-(3-Bromophenyl)-2-methylpyrimidine (C₁₁H₉BrN₂; MW: 249.11 g/mol; CAS RN: 844891-12-9) represents a structurally distinct brominated heterocyclic compound with significant implications in modern drug discovery and materials science [1] [4]. Its core structure combines a pyrimidine ring substituted with a methyl group at position 2 and a 3-bromophenyl moiety at position 4. This specific substitution pattern confers unique electronic and steric properties that drive its utility in pharmacological and chemical applications. The compound’s physicochemical properties—including moderate lipophilicity (LogP ≈ 3.2), melting point (66–69°C), and hydrogen-bonding capacity—enable selective interactions with biological targets while maintaining synthetic versatility for further derivatization [1] [8].
Brominated pyrimidines serve as privileged scaffolds in medicinal chemistry due to their dual capacity for targeted bioactivity and synthetic flexibility. The bromine atom acts as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling rapid generation of compound libraries for structure-activity relationship (SAR) studies [3] [9]. In the context of 4-(3-bromophenyl)-2-methylpyrimidine, the meta-bromine configuration enhances dipole moment and polar surface area compared to ortho or para isomers, influencing target binding and membrane permeability. This electronic modulation is exploited in antimicrobial and antiparasitic drug development, where brominated pyrimidines demonstrate potent activity against resistant pathogens. For example, pyrimidineamine analogs inhibit Trypanosoma brucei S-adenosylmethionine decarboxylase (AdoMetDC), a validated target for human African trypanosomiasis therapy, through pH-dependent binding driven by N1 protonation (pKa ≈ 7.3) [6]. Similarly, phenylthiazole-pyrimidinediamine hybrids disrupt bacterial membranes via non-specific interactions, overcoming conventional resistance mechanisms in Staphylococcus aureus and Escherichia coli [7].
The bioactivity of bromophenylpyrimidines is exquisitely sensitive to positional isomerism, with meta-substitution conferring distinct advantages over ortho or para configurations. Crystallographic analyses reveal that 3-bromophenyl substitution induces a 15–20° dihedral angle between the pyrimidine and phenyl rings, optimizing binding pocket accommodation while preserving π-stacking capabilities [4] . This geometric alignment facilitates hydrogen bonding (e.g., N─H···N interactions) and hydrophobic contacts inaccessible to linear para-substituted analogs.
Table 1: Influence of Bromine Position on Physicochemical and Biological Properties
Isomer | Dihedral Angle (°) | Dipole Moment (D) | Antimicrobial MIC (μg/mL) | Enzyme Inhibition IC₅₀ (μM) |
---|---|---|---|---|
2-(Bromophenyl) isomer | 45–60 | 3.8 | >100 (E. coli) | >50 (TbAdoMetDC) |
3-(Bromophenyl) isomer | 15–20 | 4.5 | 16 (S. aureus) | 0.5 (TbAdoMetDC, pH 6.8) |
4-(Bromophenyl) isomer | 0–5 | 2.1 | 25 (E. coli) | 30 (TbAdoMetDC) |
In enzyme inhibition assays, the 3-bromophenyl analog exhibits 60-fold greater potency against T. brucei AdoMetDC at pH 6.8 (IC₅₀ = 0.50 μM) versus pH 7.7 (IC₅₀ = 30 μM), attributed to protonation-dependent binding [6]. Conversely, 4-(4-bromophenyl)-2-methylpyrimidine (CAS: 499785-50-1) shows reduced activity due to symmetrical linear geometry that impedes optimal active-site engagement [1]. Similar trends emerge in antibacterial contexts, where meta-substituted derivatives achieve MIC values of 2–3 μg/mL against Gram-negative pathogens, outperforming para-substituted counterparts by 4–8-fold [7] [9].
The 2-methylpyrimidine core serves as a minimalist pharmacophore for targeting conserved enzyme active sites, particularly those accommodating planar heterocycles with sterically tolerant substituents. The methyl group at position 2 enhances metabolic stability and induces subtle conformational constraints that favor high-affinity binding. Key mechanisms include:
Table 2: Enzyme Inhibition Profiles of 2-Methylpyrimidine Derivatives
Target Enzyme | Inhibitor Structure | Kᵢ/IC₅₀ | Mechanistic Action |
---|---|---|---|
TbAdoMetDC | 4-(3-BrPh)-2-methylpyrimidine | 0.50 μM | Competitive vs. decarboxylated SAM |
Alkaline phosphatase | Pyrazine-2-carboxamide-pyrimidine | 1.47 μM | Uncompetitive vs. AMP hydrolysis |
Bacterial dihydrofolate reductase | 2,4-Diamino-5-phenylpyrimidine | 12 nM | Pterin-binding site displacement |
5-Lipoxygenase | Pyrazole-pyrimidine hybrids | 18 nM | Iron coordination at active site |
Data compiled from [6] [7] [9]
Notably, 2-methylpyrimidine-based inhibitors demonstrate exceptional selectivity for pathogenic versus human enzymes. For example, 4-(3-bromophenyl) derivatives achieve >100-fold selectivity for T. brucei AdoMetDC over the human ortholog due to differential active-site electrostatics [6]. Similarly, phenylthiazole-pyrimidinediamine hybrids maintain low cytotoxicity (CC₅₀ > 100 μM) while disrupting bacterial membranes via non-specific interactions, circumventing target-based resistance [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1